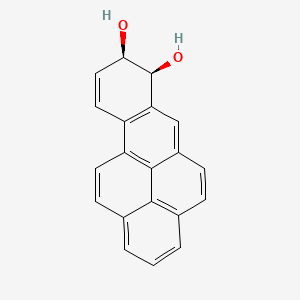

cis-Benzo(a)pyrene-7,8-dihydrodiol

Description

Structure

3D Structure

Properties

CAS No. |

76188-90-4 |

|---|---|

Molecular Formula |

C20H14O2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

(7S,8R)-7,8-dihydrobenzo[a]pyrene-7,8-diol |

InChI |

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20+/m1/s1 |

InChI Key |

YDXRLMMGARHIIC-XLIONFOSSA-N |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@H]([C@H]5O)O)C=C2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of cis-Benzo(a)pyrene-7,8-dihydrodiol typically involves the enzymatic or chemical reduction of benzo(a)pyrene-7,8-epoxide. This reaction is catalyzed by epoxide hydrolase, which converts the epoxide group into a dihydrodiol group . The reaction conditions generally include the presence of a suitable solvent and a controlled temperature to ensure the stability of the product. Industrial production methods may involve the use of microbial or enzymatic systems to achieve the desired conversion efficiently .

Chemical Reactions Analysis

cis-Benzo(a)pyrene-7,8-dihydrodiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form benzo(a)pyrene-7,8-dione.

Reduction: It can be further reduced to form more stable dihydrodiol derivatives.

Substitution: The dihydrodiol group can undergo substitution reactions with various nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include benzo(a)pyrene-7,8-dione and other dihydrodiol derivatives .

Scientific Research Applications

Metabolic Pathways

Cis-Benzo(a)pyrene-7,8-dihydrodiol is primarily formed through the enzymatic metabolism of benzo(a)pyrene by cytochrome P450 enzymes. This compound can further undergo oxidation to form reactive epoxides, which are known to interact with DNA, leading to mutagenic and carcinogenic effects. The metabolic activation of benzo(a)pyrene involves several steps:

- Hydroxylation : Initial hydroxylation at the 7 and 8 positions.

- Formation of Dihydrodiols : The conversion of benzo(a)pyrene to this compound.

- Epoxidation : Further oxidation can yield benzo(a)pyrene-7,8-diol-9,10-epoxide, a potent electrophile that forms DNA adducts.

This metabolic pathway highlights the importance of this compound as a precursor in the formation of more reactive metabolites that can lead to cellular damage and cancer .

Toxicological Implications

This compound has been implicated in various toxicological studies due to its ability to form stable DNA adducts. These adducts can result in mutations that contribute to carcinogenesis. Research indicates that exposure to this compound leads to:

- DNA Damage : Formation of covalent bonds with DNA bases, particularly guanine.

- Mutagenesis : Induction of mutations in critical oncogenes such as K-Ras and tumor suppressor genes like TP53.

- Tumor Formation : In vivo studies have demonstrated that intratracheal administration of benzo(a)pyrene results in lung tumors in animal models .

Environmental Applications

The environmental degradation of benzo(a)pyrene and its metabolites, including this compound, has been studied extensively. Microbial degradation offers a promising method for bioremediation:

- Biodegradation by Microorganisms : Certain bacteria such as Mycobacterium vanbaalenii and Sphingomonas yanoikuyae have shown the capability to degrade benzo(a)pyrene into less harmful products, including this compound .

- Environmental Monitoring : The presence of this compound can serve as a biomarker for pollution from PAHs in contaminated sites.

Case Studies

Several studies have documented the effects and applications of this compound:

Mechanism of Action

The mechanism of action of cis-Benzo(a)pyrene-7,8-dihydrodiol involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The molecular targets include DNA, where the compound forms adducts that interfere with transcription and replication processes . The pathways involved in its action include the cytochrome P450 enzyme system, which catalyzes the formation of reactive epoxide intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on broader scientific literature, key comparisons can be inferred:

Table 1: Comparative Properties of PAH Dihydrodiol Metabolites

Key Findings:

Electrophilic Reactivity: this compound’s carcinogenicity arises from its conversion to diol-epoxides, which form covalent bonds with DNA bases. This reactivity is shared with other bay-region dihydrodiols (e.g., dibenzo(a,l)pyrene metabolites) but is less pronounced in non-bay-region analogs like chrysene derivatives .

Metabolic Stability : Unlike benzathine benzylpenicillin (CAS 1538-09-6, ), which is a stable antibiotic salt, PAH dihydrodiols are transient intermediates with high chemical reactivity, limiting their direct detection in environmental samples.

Biological Activity

Cis-Benzo(a)pyrene-7,8-dihydrodiol (cis-BP-7,8-DHD) is a significant metabolite of benzo(a)pyrene (BaP), a polycyclic aromatic hydrocarbon recognized for its potent carcinogenic properties. The biological activity of cis-BP-7,8-DHD is primarily linked to its role in DNA damage, mutagenesis, and the subsequent development of cancer.

Metabolic Pathway

The metabolism of BaP involves several enzymatic transformations leading to the formation of cis-BP-7,8-DHD. The pathway can be summarized as follows:

- Activation by Cytochrome P450 Enzymes : BaP is first oxidized by cytochrome P450 enzymes to form benzo(a)pyrene-7,8-epoxide.

- Hydration to Dihydrodiol : The epoxide undergoes hydration by epoxide hydrolase to yield cis-BP-7,8-DHD.

- Formation of Ultimate Carcinogen : Cis-BP-7,8-DHD can further oxidize to produce benzo(a)pyrene-7,8-dione and subsequently the highly reactive benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), which is responsible for direct DNA damage .

Cis-BP-7,8-DHD exerts its biological effects primarily through the following mechanisms:

- DNA Intercalation : Cis-BP-7,8-DHD binds covalently to DNA, particularly targeting the N2 atom of guanine. This binding distorts the double helix structure and leads to mutations . The compound is known to induce guanine to thymine transversions in genes such as p53, a crucial tumor suppressor .

- Mutagenesis : The interaction with DNA can result in genetic mutations that contribute to carcinogenesis. Studies have shown that over 50% of human tumors harbor mutations in the p53 gene due to such interactions .

Biological Effects

The biological activity of cis-BP-7,8-DHD has been extensively studied in various models:

In Vitro Studies

- Hepatocyte Studies : Isolated rat hepatocytes exposed to cis-BP-7,8-DHD showed increased levels of DNA adducts and mutations compared to controls .

- Cell Line Studies : Human lung cell lines treated with cis-BP-7,8-DHD exhibited elevated oxidative stress markers and apoptosis .

In Vivo Studies

- Animal Models : Mice administered with cis-BP-7,8-DHD demonstrated a significant increase in tumor incidence in lung tissues compared to untreated controls .

- Genotoxicity Tests : Cis-BP-7,8-DHD has been shown to induce chromosomal aberrations in bone marrow cells of treated rodents .

Case Studies

Several case studies highlight the implications of cis-BP-7,8-DHD exposure:

- A study involving workers exposed to polycyclic aromatic hydrocarbons showed a correlation between elevated levels of cis-BP-7,8-DHD and increased lung cancer rates .

- Research on environmental samples indicated that soils contaminated with BaP derivatives contained significant amounts of cis-BP-7,8-DHD, correlating with higher mutagenic activity in bioassays .

Detoxification Mechanisms

The human body employs various detoxification pathways to mitigate the effects of cis-BP-7,8-DHD:

Q & A

Q. What are the primary metabolic pathways of cis-benzo[a]pyrene-7,8-dihydrodiol (BP-diol), and how do they contribute to genotoxicity?

BP-diol undergoes enzymatic oxidation via dihydrodiol dehydrogenase (DD) to form benzo[a]pyrene-7,8-dione (BPQ), which generates reactive oxygen species (ROS) via redox cycling. ROS induce DNA strand scission and fragmentation, detectable via agarose gel electrophoresis and phi X174 DNA nicking assays . Alternatively, cytochrome P450 enzymes (e.g., CYP1A1) metabolize BP-diol into the highly carcinogenic anti-BPDE (7,8-dihydrodiol-9,10-epoxide), which forms DNA adducts. Methodologically, enzyme inhibition assays (e.g., using indomethacin for DD) and Ames tests (with Salmonella strains) are critical for evaluating mutagenicity .

Q. How can researchers validate the formation of BP-diol-derived DNA adducts in experimental models?

DNA adducts can be quantified using:

- 32P-postlabeling : Detects bulky adducts like those from anti-BPDE.

- LC-MS/MS : Provides structural specificity for adducts such as dG-N²-BPDE.

- Long Quantitative PCR (LQPCR) : Measures DNA damage repair efficiency in XPA-deficient cell lines, which are hypersensitive to BP-diol-induced lesions . In vivo studies in models like brown bullhead catfish (Ictalurus nebulosus) have shown time-dependent adduct formation, peaking at 25–30 days post-exposure .

Q. What cell lines are suitable for studying BP-diol metabolism and toxicity?

- HepG2 cells : Express epoxide hydrolases (EPHX1/2) and CYP1A1/1B1, enabling full metabolic activation of BP-diol to anti-BPDE .

- XPA-deficient fibroblasts : Sensitized to DNA damage, ideal for testing repair mechanisms .

- Primary rat hepatocytes : Used to study ROS generation and DD-mediated BPQ production .

Advanced Research Questions

Q. How do redox-cycling mechanisms of BP-diol metabolites exacerbate oxidative DNA damage?

BPQ generates ROS (e.g., O₂•⁻, •OH) via NADPH-dependent redox cycling, which can be quantified using:

- Electron paramagnetic resonance (EPR) : Direct detection of radical species.

- DCFH-DA fluorescence : Measures intracellular ROS levels.

- Catalase/SOD inhibition assays : Confirm ROS-mediated DNA strand breaks in vitro . Copper ions (Cu²⁺) enhance BPQ’s nuclease activity, causing complete DNA degradation at 10 µM, as shown in phi X174 assays .

Q. What experimental strategies differentiate between dihydrodiol epoxide, quinone, and radical-cation pathways in BP-diol-induced carcinogenesis?

- Pathway-specific inhibitors :

- DD inhibitors (e.g., indomethacin) : Block quinone pathway.

- CYP1A1/1B1 inhibitors (e.g., α-naphthoflavone) : Suppress anti-BPDE formation.

- Antioxidants (e.g., NAC) : Mitigate radical-cation effects.

Q. How can computational models predict the carcinogenic potential of BP-diol metabolites?

- Molecular docking simulations : Evaluate binding affinities of BP-diol derivatives to DNA (e.g., dG-N²-BPDE) or enzymes like CYP1A1.

- QSAR models : Corrogate metabolic activation rates with adduct stability.

- In silico toxicity platforms (e.g., OECD QSAR Toolbox) : Predict mutagenicity based on structural analogs .

Q. What chemopreventive agents effectively inhibit BP-diol-mediated DNA damage, and what mechanisms are involved?

- Chlorophyllin : Binds to anti-BPDE, preventing DNA adduct formation (IC₅₀: 10–50 µM in Ames tests) .

- Epigallocatechin gallate (EGCG) : Scavenges ROS and upregulates NRF2-mediated detoxification genes.

- AhR antagonists (e.g., CH223191) : Block CYP1A1 induction, reducing anti-BPDE synthesis .

Methodological Considerations

Q. What are the limitations of current assays for detecting BP-diol-induced DNA damage, and how can they be addressed?

- Comet assay : Fails to detect bulky adducts; combine with 32P-postlabeling for comprehensive analysis.

- Ames test : Underestimates quinone pathway effects; supplement with EPR for ROS quantification.

- Cell-free systems (e.g., phi X174 DNA) : Lack repair machinery; validate findings in XPA-proficient/repair-deficient cell pairs .

Q. How do researchers control for enantiomeric specificity in BP-diol metabolism studies?

- Chiral chromatography : Separate (−)- and (+)-BP-diol enantiomers.

- Enantiomer-specific probes : Use isotopically labeled standards (e.g., [¹⁴C]-BP-diol) in microsomal assays.

- Knockout models (e.g., CYP1A1⁻/⁻) : Confirm enzyme stereoselectivity .

Data Contradictions & Resolution

Q. Why do some studies report conflicting mutagenicity potencies for BPQ vs. anti-BPDE?

BPQ is a direct mutagen (Ames test TA104 EC₅₀: 0.1 µM) but 10–5,500× weaker than anti-BPDE due to differences in DNA adduct stability. Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.